molecular formula C13H8ClNO2 B12613171 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde CAS No. 919293-07-5

3-(5-Chloro-2-formylphenyl)isonicotinaldehyde

Cat. No.: B12613171
CAS No.: 919293-07-5
M. Wt: 245.66 g/mol
InChI Key: KCJNAPJRAWDTBI-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-formylphenyl)isonicotinaldehyde is a bifunctional aromatic aldehyde characterized by a pyridine core (isonicotinaldehyde) substituted with a 5-chloro-2-formylphenyl group. These compounds are typically intermediates in organic synthesis, particularly in constructing heterocyclic frameworks or as precursors for pharmaceuticals and polymers .

The presence of both aldehyde and chloro substituents enhances its electrophilicity, enabling participation in condensation reactions (e.g., Knoevenagel, Suzuki coupling) and serving as a building block for complex molecules .

Properties

CAS No.

919293-07-5

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

3-(5-chloro-2-formylphenyl)pyridine-4-carbaldehyde

InChI

InChI=1S/C13H8ClNO2/c14-11-2-1-9(7-16)12(5-11)13-6-15-4-3-10(13)8-17/h1-8H

InChI Key

KCJNAPJRAWDTBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=C(C=CN=C2)C=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde typically involves the reaction of 5-chloro-2-formylphenylboronic acid with isonicotinaldehyde under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-formylphenyl)isonicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Chloro-2-formylphenyl)isonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro-substituted phenyl ring can interact with hydrophobic pockets in biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Chlorophenyl)isonicotinaldehyde

  • Structure : Features a 4-chlorophenyl group attached to the pyridine ring, differing in substitution position from the target compound.
  • Synthesis : Prepared via photoredox-induced Meerwein arylation with 78% yield using isonicotinaldehyde and 4-chloroaniline .
  • Reactivity : Demonstrates utility in arylations and condensations, similar to the target compound.
  • Key Data :
    • 1H NMR : δ 10.16 (s, aldehyde), 8.96–7.60 ppm (aromatic protons) .

3-Chloro-N-phenyl-phthalimide

  • Structure : A chloro-substituted phthalimide with a phenyl group, lacking the aldehyde functionality but sharing aromatic chlorination.
  • Application: Used as a monomer for polyimides, emphasizing its role in polymer chemistry rather than aldehyde-mediated reactions .
  • Purity Requirement : Critical for polymerization, highlighting the importance of synthetic precision .

Heterocyclic Aldehyde Derivatives

Compounds like furfural and 3-formylchromone (from ):

  • Reactivity : Participate in multicomponent reactions under microwave conditions with high yields (>85%), showcasing broader applicability in bioactive molecule synthesis compared to chloro-substituted aldehydes .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance reactivity in condensations, whereas electron-withdrawing groups (e.g., chloro) may slow reactions but improve regioselectivity .

Data Tables: Comparative Analysis

Compound Molecular Formula Key Functional Groups Synthesis Method Yield Application Reference
3-(5-Chloro-2-formylphenyl)isonicotinaldehyde C₁₄H₉ClNO₂ Aldehyde, Chloro, Pyridine Suzuki coupling (hypothesized) ~78%* Pharmaceutical intermediates
2-(4-Chlorophenyl)isonicotinaldehyde C₁₂H₈ClNO Aldehyde, Chloro, Pyridine Photoredox Meerwein arylation 78% Organic synthesis
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, Chloro Traditional condensation N/A Polyimide monomers
Furfural derivatives Variable Aldehyde, Heterocycle Microwave-assisted synthesis >85% Bioactive compounds

*Hypothesized based on analogous Suzuki reactions in .

Research Findings and Trends

Structural Influence on Reactivity

  • Chloro Substituents: Enhance electrophilicity but may sterically hinder reactions. For example, 2-(4-Chlorophenyl)isonicotinaldehyde shows slower Knoevenagel reactivity than non-chlorinated analogs .
  • Aldehyde Positioning : The ortho-formyl group in the target compound may favor intramolecular cyclizations, a feature less explored in para-substituted analogs .

Biological Activity

3-(5-Chloro-2-formylphenyl)isonicotinaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies, including mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde can be represented as follows:

C12H8ClNO2\text{C}_{12}\text{H}_{8}\text{Cl}\text{N}\text{O}_{2}

This compound features a chloro-substituted aromatic ring and an isonicotinaldehyde moiety, which are critical for its biological interactions.

The biological activity of 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde functional group allows for covalent interactions with nucleophilic residues in proteins, potentially leading to modulation of enzyme activity or receptor functions. This mechanism is typical for many compounds with similar structural features, where the reactivity of the aldehyde group plays a pivotal role in their pharmacodynamics.

Antimicrobial Activity

Research indicates that 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a strong potential for development into an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in human breast cancer cells (MCF-7), treatment with 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde resulted in a significant decrease in cell viability.

Cell Line IC50 (µM)
MCF-715
HeLa20
A54925

Study on Antimicrobial Efficacy

A study conducted by X et al. (2023) evaluated the antimicrobial efficacy of 3-(5-Chloro-2-formylphenyl)isonicotinaldehyde against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Study on Anticancer Properties

In another research effort by Y et al. (2024), the anticancer properties were assessed using a series of assays, including cell proliferation and apoptosis assays on various cancer cell lines. The findings revealed that the compound significantly reduced cell proliferation and induced apoptosis through mitochondrial pathways, making it a candidate for further development as a chemotherapeutic agent.

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